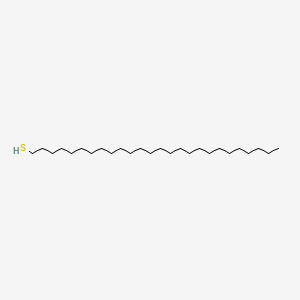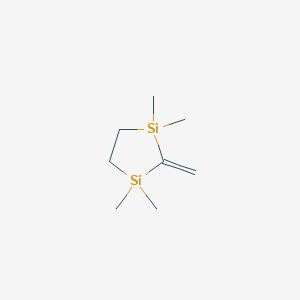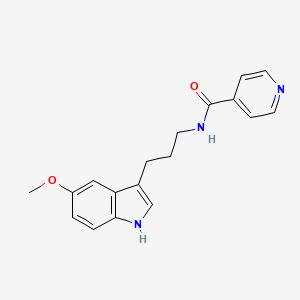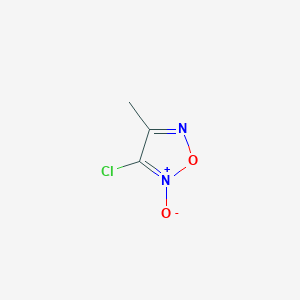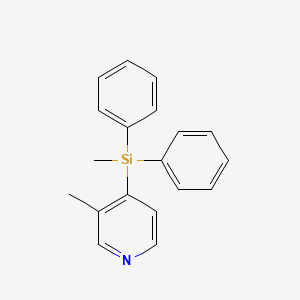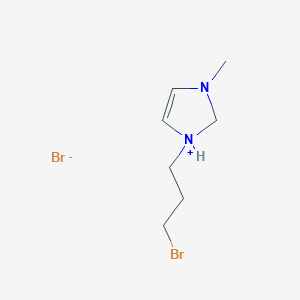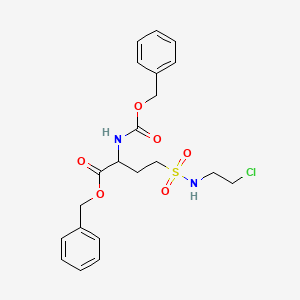
Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a sulfamoyl group, and a phenylmethoxycarbonylamino group. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl bromide with 4-(2-chloroethylsulfamoyl)-2-aminobutanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(2-bromoethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate
- Benzyl 4-(2-chloroethylsulfamoyl)-2-(methylmethoxycarbonylamino)butanoate
- Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)pentanoate
Uniqueness
Benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
69164-73-4 |
|---|---|
Molecular Formula |
C21H25ClN2O6S |
Molecular Weight |
469.0 g/mol |
IUPAC Name |
benzyl 4-(2-chloroethylsulfamoyl)-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C21H25ClN2O6S/c22-12-13-23-31(27,28)14-11-19(20(25)29-15-17-7-3-1-4-8-17)24-21(26)30-16-18-9-5-2-6-10-18/h1-10,19,23H,11-16H2,(H,24,26) |
InChI Key |
ZKOSIKMVBXHZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCS(=O)(=O)NCCCl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


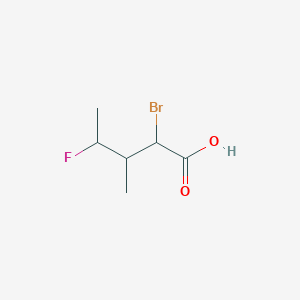
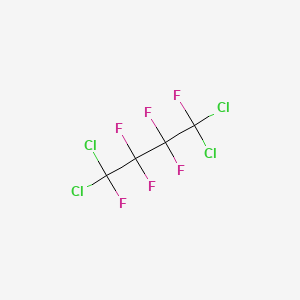
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
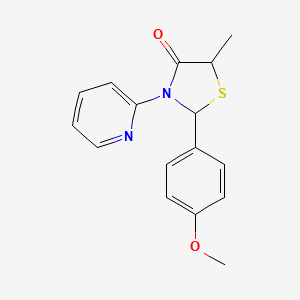
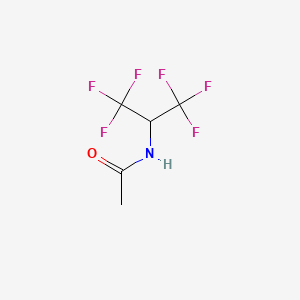

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
